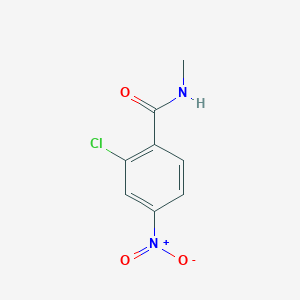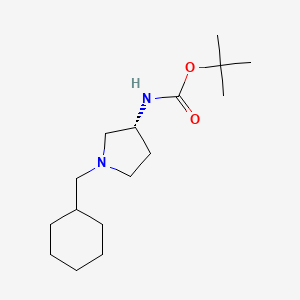![molecular formula C20H21N5O4 B2531790 ethyl 2-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate CAS No. 1105239-57-3](/img/structure/B2531790.png)
ethyl 2-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The incorporation of cyclopropyl and phenyl groups can be achieved through coupling reactions.
Reagents: Cyclopropyl bromide, phenyl boronic acid.
Conditions: Palladium-catalyzed cross-coupling reactions under inert atmosphere.
Formation of Ethyl Ester and Amide Linkages:
The final steps involve esterification and amidation reactions.
Reagents: Ethyl chloroformate, amines.
Conditions: Mild temperatures, often using base catalysts like triethylamine.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate can be scaled up using continuous flow processes. These processes ensure consistent quality and yield while minimizing waste.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate can involve multiple steps, each requiring specific conditions to achieve the desired compound with high purity.
Synthesis of Intermediate Pyrazolopyridazine Core:
Starting from readily available precursors, the pyrazolopyridazine core can be synthesized via cyclization reactions.
Common reagents: Hydrazine derivatives, ketoesters.
Conditions: Heating under reflux, often in the presence of an acidic or basic catalyst.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where functional groups are modified, potentially enhancing its biological activity.
Reduction: Reduction reactions can modify the compound to explore different pharmacological profiles.
Substitution: Nucleophilic substitution reactions allow the modification of side chains and functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), under acidic conditions.
Reduction: Sodium borohydride (NaBH₄), often in methanol.
Substitution: Nucleophiles like amines, using catalysts such as copper iodide (CuI) under mild conditions.
Major Products
Oxidation can yield hydroxylated derivatives.
Reduction can produce alcohols or amines, depending on the reaction conditions.
Substitution often results in derivatives with varied side chains, potentially altering the compound's properties.
科学的研究の応用
Ethyl 2-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate has diverse applications across multiple disciplines:
Chemistry: As a building block for synthesizing more complex molecules, particularly in drug development.
Biology: As a probe to study biological pathways and mechanisms due to its structural complexity.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Used in the development of novel materials and as a precursor in various chemical processes.
作用機序
The mechanism by which ethyl 2-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in critical biological processes.
Pathways: It may modulate signaling pathways, influencing cellular functions such as proliferation and apoptosis.
類似化合物との比較
When compared to other similar compounds, ethyl 2-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate stands out due to its unique structural features and diverse functional groups. Similar compounds include:
Ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate
Ethyl 2-(2-(4-cyclopropyl-7-oxo-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate
These similar compounds share core structural elements but differ in substituent groups, leading to varied chemical and biological properties.
This compound exemplifies the intricate design of modern organic compounds and their potential for diverse applications. If this piqued your curiosity, there’s plenty more to explore in the world of chemistry!
特性
IUPAC Name |
ethyl 2-[[2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-2-29-17(27)11-21-16(26)12-24-20(28)19-15(18(23-24)13-8-9-13)10-22-25(19)14-6-4-3-5-7-14/h3-7,10,13H,2,8-9,11-12H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRBRHLTHHJRLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1C(=O)C2=C(C=NN2C3=CC=CC=C3)C(=N1)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2531719.png)

![N-(furan-2-ylmethyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2531722.png)
![N-(2,6-Difluorophenyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2531723.png)
![5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2531725.png)
![8-(2-methoxy-5-methylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2531726.png)
![1-(2,3-dimethoxybenzoyl)-4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine](/img/structure/B2531727.png)
![2-(4-chlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2531728.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-N-[2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2531729.png)
